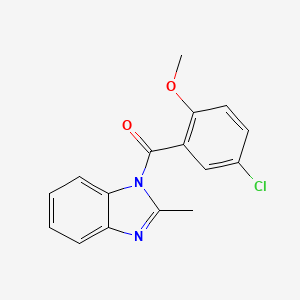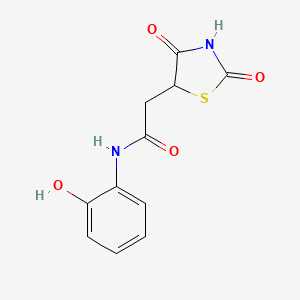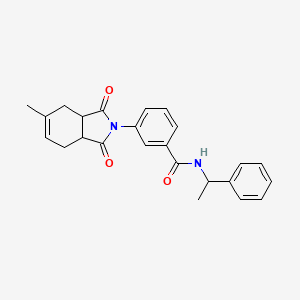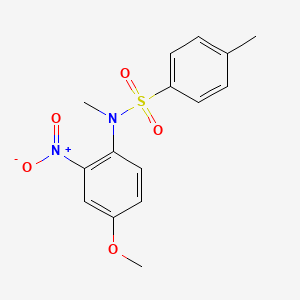![molecular formula C23H37N3 B3954465 1-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B3954465.png)
1-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine
Overview
Description
1-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine, also known as CPP or CPP-109, is a synthetic compound that has been extensively studied for its potential use in treating addiction and other psychiatric disorders. The compound is a derivative of piperazine and has been shown to be effective in reducing drug-seeking behavior in both animal models and human clinical trials.
Mechanism of Action
The exact mechanism of action of 1-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine is not fully understood, but it is believed to act on the dopamine and glutamate systems in the brain. This compound has been shown to block the reuptake of dopamine, a neurotransmitter involved in reward and motivation, and to modulate the activity of glutamate, a neurotransmitter involved in learning and memory. By modulating these systems, this compound may reduce drug-seeking behavior and improve treatment outcomes in individuals with addiction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in the brain. The compound has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward and motivation, and to increase glutamate release in the prefrontal cortex, a brain region involved in decision-making and impulse control. This compound has also been shown to increase brain-derived neurotrophic factor (BDNF) levels, a protein involved in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it a useful tool for studying the dopamine and glutamate systems in the brain. However, one limitation of using this compound is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are a number of future directions for research on 1-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine. One area of interest is the potential use of this compound in combination with other medications for addiction treatment. Another area of interest is the development of new compounds based on the structure of this compound that may be more effective or have fewer side effects. Additionally, further research is needed to better understand the long-term effects of this compound and its potential use in treating other psychiatric disorders.
Scientific Research Applications
1-[1-(cyclohexylmethyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine has been extensively studied for its potential use in treating addiction and other psychiatric disorders. The compound has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. In human clinical trials, this compound has been shown to reduce cocaine cravings and improve treatment outcomes in individuals with cocaine addiction. This compound has also been studied for its potential use in treating other psychiatric disorders, including depression and anxiety.
properties
IUPAC Name |
1-[1-(cyclohexylmethyl)piperidin-3-yl]-4-(2-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N3/c1-20-8-5-6-12-23(20)26-16-14-25(15-17-26)22-11-7-13-24(19-22)18-21-9-3-2-4-10-21/h5-6,8,12,21-22H,2-4,7,9-11,13-19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGESLXVAJOLVMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)CC4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B3954392.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B3954397.png)


![N-(2-ethylphenyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3954423.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B3954425.png)
![ethyl 1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B3954435.png)

![methyl 4-[(phenylsulfonyl)(propyl)amino]benzoate](/img/structure/B3954453.png)

![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B3954470.png)

![3-benzyl-5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3954479.png)